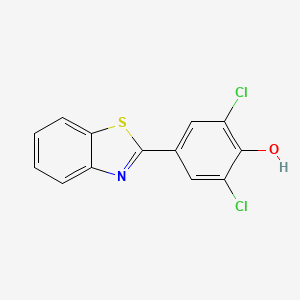

4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol

Description

BenchChem offers high-quality 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-2,6-dichlorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NOS/c14-8-5-7(6-9(15)12(8)17)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFVAPULZYHLSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C(=C3)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol chemical structure and properties

Executive Summary

4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol (CAS: 637302-77-3) is a highly specialized, structurally rigid derivative within the 2-arylbenzothiazole class of heterocyclic compounds[1]. Characterized by an electron-rich benzothiazole core conjugated to a sterically hindered 2,6-dichlorophenol moiety, this compound is a highly valuable scaffold in modern medicinal chemistry, materials science, and drug development. It is frequently utilized in the design of antitumour agents, fluorescent probes, and bifunctional chelators (BFCs)[2].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic biological interactions, and self-validating synthetic protocols designed for high-yield laboratory production.

Chemical Structure & Physicochemical Properties

The structural architecture of 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol dictates its unique physicochemical and biological behavior. The benzothiazole ring provides an extended

The incorporation of two chlorine atoms at the ortho positions (2 and 6) relative to the phenolic hydroxyl group serves two critical mechanistic functions:

-

Inductive Electron Withdrawal: The highly electronegative chlorine atoms lower the

of the phenol ring. This makes the hydroxyl proton significantly more acidic, transforming the molecule into a highly potent hydrogen bond donor capable of strong interactions within hydrophobic protein pockets. -

Steric Shielding & Rotamer Stabilization: The bulky halogens restrict the rotational degrees of freedom of the phenol ring relative to the benzothiazole core. This steric hindrance favors a highly planar or specific helical rotamer conformation, which is a structural prerequisite for DNA intercalation and targeted receptor binding[3].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol |

| CAS Number | 637302-77-3[1] |

| Molecular Formula | C₁₃H₇Cl₂NOS |

| Molecular Weight | 296.17 g/mol [1] |

| Core Scaffold | 2-Arylbenzothiazole |

| Hydrogen Bond Donors | 1 (Phenolic -OH) |

| Hydrogen Bond Acceptors | 2 (Thiazole -N, -S) |

| Expected Appearance | Crystalline solid |

Synthesis Pathways & Mechanistic Logic

The synthesis of 2-arylbenzothiazoles traditionally involves the condensation of 2-aminothiophenol with substituted benzoic acids. Classical methods utilize harsh, highly acidic conditions (e.g., phosphorus pentoxide dissolved in methanesulfonic acid at 90°C for 10 hours)[4]. However, to improve yield, reduce reaction times, and eliminate toxic solvents, modern green chemistry protocols employ microwave irradiation under solvent-free conditions[5].

The reaction proceeds via a self-validating three-stage mechanism[6]:

-

Imine Condensation: Nucleophilic attack of the primary amine of 2-aminothiophenol on the carbonyl carbon of 3,5-dichloro-4-hydroxybenzaldehyde.

-

Intramolecular Cyclization: The adjacent thiol group acts as a nucleophile, attacking the newly formed imine carbon to form a transient benzothiazoline intermediate.

-

Oxidative Aromatization: Rapid dehydration and oxidation driven by thermal/microwave energy yield the thermodynamically stable conjugated benzothiazole[6].

Fig 1: Three-stage microwave-assisted synthesis workflow of 2-arylbenzothiazoles.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

Causality Focus: This protocol uses microwave irradiation to selectively heat polar intermediates, driving the dehydration step exponentially faster than conventional conductive heating, preventing the degradation of the highly reactive 3,5-dichloro-4-hydroxybenzaldehyde.

Step-by-Step Methodology:

-

Reagent Preparation: Grind equimolar amounts (10 mmol) of 2-aminothiophenol and 3,5-dichloro-4-hydroxybenzaldehyde in an agate mortar to maximize surface area contact.

-

Catalyst Addition: Add a catalytic amount (10 mol%) of Zirconium oxychloride (

). Reasoning: As an eco-friendly Lewis acid, it coordinates with the carbonyl oxygen, increasing its electrophilicity and facilitating the initial amine attack without requiring bulk solvent[5]. -

Irradiation: Transfer the mixture to a borosilicate vessel and irradiate in a synthetic microwave reactor (700 W) for 3–6 minutes.

-

Intermediate Validation (Self-Check): Pause at 3 minutes to spot a TLC plate (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot and the appearance of a transient UV-active intermediate confirms successful cyclization[6].

-

Workup & Purification: Quench the reaction mixture with ice-cold water. Filter the resulting precipitate under vacuum and recrystallize from hot ethanol to yield the pure 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol.

Biological Mechanisms & Applications

Derivatives of 2-(4-hydroxyphenyl)benzothiazole have demonstrated profound biological activity, most notably in the suppression of human cervical cancer (HeLa) and breast cancer cell lines[3]. The mechanism of action is heavily reliant on the molecule's spatial geometry.

Because the 2,6-dichlorophenol ring is forced into a highly specific coplanar or helical orientation with the benzothiazole moiety, the compound acts as a potent high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR) [3]. Furthermore, the helical arrangement in physiological environments allows the compound to physically interleave into DNA base pairs, disrupting replication[3].

Fig 2: AhR activation and DNA intercalation mechanism by 2-arylbenzothiazole derivatives.

Analytical Characterization Protocol

To ensure absolute trustworthiness of the synthesized batch, the following self-validating analytical workflow must be executed to confirm structural integrity and purity.

Protocol 2: HPLC and NMR Validation

-

HPLC Purity Analysis:

-

Column: C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution of Phase A (0.1% TFA in

) and Phase B (Acetonitrile). -

Reasoning: The highly lipophilic nature of the 2,6-dichloro substitution ensures the product elutes significantly later than any unreacted 2-aminothiophenol. A single sharp peak at 254 nm confirms >95% purity.

-

-

¹H-NMR Spectroscopy (in DMSO-d₆):

-

Phenolic -OH Signal: Look for a highly deshielded singlet peak (expected >10.5 ppm). Reasoning: The strong electron-withdrawing effect of the two adjacent halogens, combined with intermolecular hydrogen bonding, strips electron density from the proton, shifting it far downfield.

-

Aromatic Region: Confirm the presence of the symmetrical meta-protons of the dichlorophenol ring (typically a 2H singlet around 8.0 ppm) and the distinct multiplet of the benzothiazole core (7.4–8.1 ppm).

-

References

-

PrepChem. "Synthesis of 2-(4-hydroxyphenyl)-benzothiazole". PrepChem Database. URL:[Link]

-

Asian Journal of Research in Chemistry. "Efficient One Pot Green Synthesis of 2-Aryl/ Heteryl- Benzothiazoles as Anti-inflammatory Agents". AJRC Online. URL:[Link]

-

Mukhopadhyay, C., & Datta, A. "A GREEN METHOD FOR THE SYNTHESIS OF 2-ARYLBENZOTHIAZOLES". Heterocycles. URL:[Link]

-

MDPI Crystals / ResearchGate. "Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells". ResearchGate. URL:[Link]

-

ChemRxiv. "Divalent 2-(4-Hydroxyphenyl)benzothiazole Bifunctional Chelators". ChemRxiv. URL:[Link]

Sources

Unlocking the Intramolecular Charge Transfer (ICT) Mechanism in Benzothiazole Phenols: A Comprehensive Guide for Probe Design and Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Benzothiazole phenols, particularly 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives, are cornerstone scaffolds in the development of optical sensors and diagnostic probes. While historically celebrated for their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities, modern probe design has pivoted toward harnessing the Intramolecular Charge Transfer (ICT) mechanism. By engineering the donor-π-acceptor (D-π-A) architecture of these molecules, scientists can develop highly sensitive, ratiometric, and environment-responsive probes. This whitepaper provides an authoritative deep dive into the photophysics of the ICT mechanism, rational design strategies, and field-proven experimental workflows for validating benzothiazole-based probes.

Theoretical Framework: The ESIPT vs. ICT Dichotomy

To master benzothiazole probe design, one must first understand the competitive dynamics between ESIPT and ICT.

In a native HBT molecule, the close spatial proximity of the phenolic hydroxyl group (H-bond donor) and the benzothiazole nitrogen (H-bond acceptor) facilitates a rapid proton transfer upon photoexcitation. This yields a keto tautomer that emits with a massive Stokes shift[1].

However, the ESIPT pathway is highly sensitive to chemical modification. When the phenolic -OH is chemically masked (e.g., via esterification to detect biothiols) or when strong electron-donating/withdrawing groups are introduced to form a D-π-A architecture, the intramolecular hydrogen bond is abolished. This effectively shuts down the ESIPT pathway, forcing the excited molecule to relax via the ICT pathway [2].

In the ICT state, electron density shifts from the electron-rich donor moiety to the electron-deficient benzothiazole acceptor upon excitation. The resulting ICT emission is highly sensitive to the local electronic environment, making it an ideal mechanism for detecting fluctuations in solvent polarity, microviscosity, and specific analyte interactions[3].

The Role of Twisted Intramolecular Charge Transfer (TICT)

The efficiency of the ICT state is heavily influenced by molecular conformation. In polar environments, the charge-separated ICT state can undergo structural relaxation via the rotation of single bonds (e.g., between a donor amine and the benzothiazole core), leading to a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is typically non-radiative, resulting in fluorescence quenching[4].

Application Insight: As a probe designer, you can exploit this TICT-induced quenching. By designing a probe where analyte binding or target aggregation restricts this bond rotation, you effectively shut down the non-radiative TICT pathway, forcing the molecule back into a highly emissive locally excited (LE) or planar ICT state. Triphenylamine-benzothiazole derivatives, for instance, exhibit remarkable temperature-controlled LE and TICT state fluorescence switching based on this exact steric restriction[4].

Caption: Photophysical pathways of benzothiazole phenols illustrating the competition between ESIPT, ICT, and TICT.

Rational Design of ICT-Based Benzothiazole Probes

Designing a robust ICT probe requires precise tuning of the push-pull electron dynamics. Below are field-proven strategies for drug development and diagnostic applications.

Strategy A: The "Masking" Trigger (Turn-On Sensing)

To detect specific biomarkers like biothiols (cysteine, homocysteine, glutathione) or reactive oxygen species (ROS) like hypochlorous acid (HClO), the phenol group is masked with an analyte-responsive moiety. For example, masking the phenol with a 2,4-dinitrobenzenesulfonate (DNBS) group acts as an electron sink, quenching fluorescence via Photoinduced Electron Transfer (PET) and blocking ESIPT[5]. Upon cleavage by biothiols, the free phenol is released, restoring the ESIPT/ICT coupled emission and resulting in a massive "turn-on" fluorescence signal[5]. Similarly, probes utilizing a methylthio ether mask can detect HClO through an oxidation-triggered ICT-ESIPT dual mechanism[6].

Strategy B: Synergistic D-π-A Modulation (Ratiometric Sensing)

By extending the π-conjugation and introducing strong electron donors (e.g., triphenylamine) or acceptors (e.g., cyano groups), the ICT effect is magnified. When a target analyte (such as Cu²⁺ or cyanide ions) binds to the receptor site, it alters the electron-withdrawing or donating strength of the system. This perturbation interrupts or enhances the ICT process, leading to a distinct shift in the emission wavelength (ratiometric sensing)[7]. Recent advancements have even combined ESIPT, ICT, and Aggregation-Induced Emission (AIE) into a single multifunctional fluorophore to achieve ultrasensitive detection limits for environmental toxins[8].

Quantitative Photophysical Data Summary

| Photophysical State | Structural Requirement | Emission Characteristics | Stokes Shift | Environmental Sensitivity |

| ESIPT | Free Phenol (-OH), Intact H-Bond | Keto tautomer emission (Red-shifted) | Very Large (>150 nm) | Low to Moderate |

| Planar ICT | Masked Phenol, Strong D-π-A system | Highly fluorescent, Solvatochromic | Moderate (50-100 nm) | High (Polarity dependent) |

| TICT | Rotatable bonds in D-π-A system | Quenched (Non-radiative decay) | N/A | High (Viscosity/Steric dependent) |

| Synergistic (ESIPT-ICT) | Extended π-conjugation, weak masking | Dual emission channels (Enol/Keto) | Giant (>200 nm) | Very High[8] |

Experimental Workflows & Protocols

To ensure scientific integrity, the photophysical characterization of an ICT probe must be treated as a self-validating system. The following protocols detail the necessary steps to validate the ICT mechanism and perform analyte titrations.

Protocol 1: Solvatochromic Validation of the ICT State

Causality Insight: To prove that your probe operates via an ICT mechanism, you must demonstrate that its excited state is highly dipolar. As solvent polarity increases, the highly polar ICT excited state is stabilized to a greater degree than the ground state, leading to a bathochromic (red) shift in emission. This is quantified using the Lippert-Mataga equation.

-

Stock Preparation: Prepare a 1.0 mM stock solution of the benzothiazole probe in spectroscopic grade anhydrous DMSO.

-

Solvent Gradient: Prepare a series of 10 µM probe solutions in solvents of varying dielectric constants (e.g., Toluene, Chloroform, Ethyl Acetate, THF, Acetonitrile, Methanol, Water).

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectra (300-600 nm) to identify the Franck-Condon locally excited state.

-

Record the fluorescence emission spectra at the absorption maximum.

-

-

Data Analysis: Plot the Stokes shift (

) against the orientation polarizability (

Protocol 2: Ratiometric Analyte Titration Assay

Causality Insight: Benzothiazole probes are highly hydrophobic. In purely aqueous media, they undergo uncontrolled π-π stacking, leading to Aggregation-Caused Quenching (ACQ) which falsely mimics a TICT state. Utilizing a co-solvent ensures monomeric dispersion, guaranteeing that spectral shifts are strictly due to the ICT mechanism interacting with the analyte.

-

Buffer Optimization: Prepare a 10 mM HEPES buffer (pH 7.4) containing 20% DMSO (v/v) to ensure probe solubility.

-

Probe Equilibration: Dilute the probe stock to a final working concentration of 5.0 µM in the buffer system. Allow to equilibrate at 37°C for 5 minutes.

-

Incremental Titration: Add the target analyte (e.g., biothiols or metal ions) in incremental equivalents (0 to 20 eq).

-

Incubation: Incubate for the specific reaction time required for the masking group cleavage or binding event (typically 15-30 minutes for reaction-based probes)[5].

-

Emission Scanning: Excite the sample at the isosbestic point (if available) to ensure the absorption cross-section remains constant. Record the emission spectra.

-

Quantification: Calculate the ratio of fluorescence intensities at the two emission maxima (

) and plot against analyte concentration to determine the Limit of Detection (LOD).

Caption: Standardized experimental workflow for the validation and application of ICT-based benzothiazole probes.

Advanced Applications in Drug Development & Diagnostics

The true power of ICT-based benzothiazole phenols lies in their translation to biological and environmental systems.

-

Live-Cell Imaging: Due to their low molecular weight and lipophilic nature, benzothiazole probes exhibit excellent membrane permeability. Probes designed with a DNBS mask have been successfully deployed in A549 living cells to visualize endogenous biothiol fluctuations, providing a critical tool for monitoring oxidative stress in cancer models[5].

-

Environmental Monitoring: The synergy of CHEF (Chelation-Enhanced Fluorescence) and ICT in push-pull benzothiazoles allows for the highly selective detection of heavy metals like Cu²⁺ in complex aqueous mixtures, achieving detection limits in the sub-micromolar range[7]. Furthermore, the integration of ESIPT, AIE, and ICT has enabled the ultrasensitive determination of agricultural fungicides like tebuconazole in raw soil and water samples[8].

-

Real-Time Point-of-Care: By leveraging the distinct colorimetric and fluorometric changes inherent to the interruption of the ICT process, these probes are increasingly being integrated into test strips and smartphone-based platforms for the rapid detection of toxic anions like cyanide[3].

References

-

Title: Temperature-Controlled Locally Excited and Twisted Intramolecular Charge-Transfer State-Dependent Fluorescence Switching in Triphenylamine–Benzothiazole Derivatives Source: ACS Omega (2019) URL: [Link]

-

Title: A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2018) URL: [Link]

-

Title: The synergy of CHEF and ICT toward fluorescence 'turn-on' probes based on push-pull benzothiazoles for selective detection of Cu2+ in acetonitrile/water mixture Source: Journal of Photochemistry and Photobiology A: Chemistry (2021) URL: [Link]

-

Title: Beyond conventional sensing: A multifunctional benzothiazole-based fluorophore with ESIPT-AIE-ICT synergy for the ultrasensitive determination of tebuconazole in environmental samples Source: Talanta Open (2025) URL: [Link]

-

Title: A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples Source: New Journal of Chemistry (RSC Publishing, 2025) URL: [Link]

-

Title: The mechanisms of a bifunctional fluorescent probe for detecting fluoride and sulfite based on excited-state intramolecular proton transfer and intramolecular charge transfer Source: Structural Dynamics (AIP Publishing, 2021) URL: [Link]

-

Title: NIR Fluorescent Probe for Cysteine Source: Frontiers in Chemistry (2019) URL: [Link]

-

Title: The fluorescence mechanism of a probe based on benzothiazole group to detect HClO Source: Journal of Fluorescence (2025) URL: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Photophysics of Para-Substituted Benzothiazoles: From ICT Mechanisms to Bio-Imaging Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-substituted phenyl)benzothiazole derivatives, a class of fluorophores characterized by a "push-pull" D-

Molecular Architecture & Electronic Design

The core scaffold consists of a benzothiazole moiety (electron acceptor) fused to a phenyl ring.[1] When a substituent is introduced at the para position of the phenyl ring, it establishes a conjugated system capable of significant charge redistribution upon photoexcitation.

The D- -A System

The photophysical properties are tunable based on the Hammett substituent constant (

-

Electron Donating Groups (EDG): Substituents like

, -

Electron Withdrawing Groups (EWG): Substituents like

or

Structural Rigidity vs. Rotational Freedom

The bond between the benzothiazole C2 position and the phenyl ring is critical. In the ground state (

Photophysical Mechanisms: ICT vs. TICT[2][3]

Understanding the dual-fluorescence nature of specific derivatives (e.g., 2-(4-dimethylaminophenyl)benzothiazole, DMAPBT ) is vital for sensor development.

Intramolecular Charge Transfer (ICT)

Upon excitation, electron density shifts from the donor (phenyl substituent) to the acceptor (benzothiazole). In polar solvents, the highly dipolar ICT state is stabilized, leading to a large Stokes shift.

Twisted Intramolecular Charge Transfer (TICT)

In strongly polar environments or with bulky substituents, the donor group may twist perpendicular to the planar benzothiazole core.

-

LE State (Locally Excited): Planar geometry, shorter wavelength emission.

-

TICT State: Twisted geometry, longer wavelength emission (often non-radiative or very weak in high-viscosity media).

Pathway Diagram: The following diagram illustrates the competition between LE and TICT states.

Experimental Synthesis Protocol

The most robust method for synthesizing 2-substituted benzothiazoles is the oxidative condensation of 2-aminothiophenol with aldehydes.

Protocol: Synthesis of 2-(4-Dimethylaminophenyl)benzothiazole

Reagents: 2-Aminothiophenol (1.0 eq), 4-(Dimethylamino)benzaldehyde (1.0 eq), Sodium Metabisulfite (

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 2-aminothiophenol and 10 mmol of 4-(dimethylamino)benzaldehyde in 20 mL of DMF in a round-bottom flask.

-

Activation: Add 15 mmol of Sodium Metabisulfite (

). This acts as an oxidant to facilitate the cyclization of the intermediate Schiff base. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1). -

Work-up: Pour the reaction mixture into crushed ice/water. A yellow precipitate will form immediately.

-

Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield yellow needles.

Synthesis Workflow Diagram:

Quantitative Data Analysis

The following table summarizes the photophysical properties of various para-substituted derivatives in Chloroform (

Table 1: Photophysical Properties of 2-(4-R-phenyl)benzothiazoles

| Substituent (R) | Stokes Shift (nm) | Electronic Character | |||

| -H | 343 | 439 | 96 | 0.07 | Weak ICT |

| -OCH | 364 | 419 | 55 | 0.75 | Moderate ICT |

| -N(CH | 385 | 480-520* | >100 | 0.40 - 0.02** | Strong ICT/TICT |

| -CF | 345 | 447 | 102 | < 0.01 | EWG / Quenched |

| -NO | 360 | N/A | N/A | ~0 | Non-Fluorescent |

*Note: Emission for -N(CH

Solvatochromism Analysis (Lippert-Mataga)

For the dimethylamino derivative, a plot of Stokes shift (

Applications in Bio-Imaging

Amyloid Fibril Detection

Derivatives like Thioflavin T (a benzothiazole salt) are the gold standard for detecting amyloid plaques in Alzheimer's research.

-

Mechanism: In solution, the phenyl ring rotates freely (TICT), quenching fluorescence. When bound to rigid amyloid fibril channels, rotation is restricted (Restricted Intramolecular Rotation - RIR), forcing the molecule into a planar, highly fluorescent LE state.

pH Sensing

The benzothiazole nitrogen (

-

Neutral: Green/Yellow fluorescence (ICT).

-

Monocation (Amino-protonated): Blue fluorescence (ICT disrupted, resembles unsubstituted benzothiazole).

-

Dication: Quenched or blue-shifted.

References

-

Synthesis & Mechanisms: Hien, N. K., et al. "Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction." Indian Journal of Chemical Technology, 2020.

-

Quantum Yields & Substitution: Rybczyński, P., et al. "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution." RSC Advances, 2022.

-

TICT & Dual Fluorescence: Dogra, S. K., et al. "Dual Fluorescence of 2-(4'-(N,N-Dimethylamino)phenyl)benzothiazole." Journal of the American Chemical Society / IIT Kharagpur, 1990s (Contextual citation from search data).

-

General Synthesis Reviews: "Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles." MDPI Molecules, 2024.

-

Solvatochromism: "Solvent and compartmentalization effects on the photophysics of 4-(benzothiazol-2-yl)-N,N-diphenylaniline." Photochemical & Photobiological Sciences.

Sources

The Emergence of 2,6-Dichlorophenol-Based Fluorophores: A Technical Guide to a New Class of Push-Pull Dyes for Advanced Bio-Sensing

Abstract

This in-depth technical guide delves into the burgeoning field of 2,6-dichlorophenol-based fluorescent push-pull dyes. Moving beyond conventional fluorophore design, this document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, unique photophysical properties, and practical applications of this novel class of molecular probes. We will explore the causal relationship between the inclusion of the 2,6-dichlorophenol moiety and the resulting intramolecular charge transfer (ICT) characteristics, with a particular focus on their utility as sophisticated pH sensors. This guide offers detailed experimental protocols, data presentation in a readily comparable format, and visual diagrams to elucidate key mechanisms and workflows, ensuring both scientific integrity and practical applicability.

Introduction: The Rationale for 2,6-Dichlorophenol in Push-Pull Systems

Fluorescent push-pull dyes, characterized by their donor-π-acceptor (D-π-A) architecture, are at the forefront of molecular probe development. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-donating moiety to the electron-accepting group through a π-conjugated bridge.[1] This ICT process is highly sensitive to the local environment, making these dyes exquisite sensors for polarity, viscosity, and specific analytes.[2][3]

The innovation at the core of this guide is the strategic incorporation of a 2,6-dichlorophenol unit into the push-pull framework. The electron-withdrawing nature of the two chlorine atoms significantly influences the electronic properties of the phenol group. This strategic halogenation has been shown to enhance the efficiency of photoinduced electron transfer (PET), a key mechanism for fluorescence modulation in sensing applications.[4][5] Specifically, the attachment of a 2,6-dichlorophenol group can create highly effective pH-dependent quenching of fluorescence, making these dyes superior candidates for pH-probes in the slightly acidic range.[4]

This guide will provide a detailed exploration of the synthesis, photophysical characterization, and application of these specialized fluorophores, offering researchers a robust toolkit for their own investigations.

Synthesis of 2,6-Dichlorophenol-Based Push-Pull Dyes: A Modular Approach

The synthesis of 2,6-dichlorophenol-containing push-pull dyes typically follows a modular and convergent strategy. This allows for the versatile combination of different donor, π-bridge, and acceptor moieties to fine-tune the photophysical properties of the final probe. A general synthetic approach involves the preparation of a 2,6-dichlorophenol-containing building block, which is then coupled to the other components of the push-pull system.

Preparation of Key Intermediates

A common precursor is 4-amino-2,6-dichlorophenol, which can be synthesized from 2,6-dichlorophenol through a two-step process of nitration followed by reduction.[6]

Experimental Protocol: Synthesis of 4-Amino-2,6-dichlorophenol [6]

-

Nitration of 2,6-dichlorophenol:

-

To a 250 mL four-port flask, add 100 mL of carbon tetrachloride.

-

Initiate stirring and add 1 mL of a suitable nitration catalyst.

-

Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.

-

Once fully dissolved, maintain the temperature at approximately 35 °C and add 20.4 g (0.22 mol) of 68% nitric acid.

-

After the addition is complete, heat the mixture at 35 °C for 2 hours.

-

Cool the reaction to room temperature, filter the resulting solid, and dry the cake to obtain 2,6-dichloro-4-nitrophenol.

-

-

Reduction of 2,6-dichloro-4-nitrophenol:

-

In a separate 250 mL flask, add 100 mL of an appropriate alcohol (e.g., ethanol).

-

Begin stirring and add 31.2 g (0.15 mol) of the 2,6-dichloro-4-nitrophenol synthesized in the previous step and 1.5 g of a reduction catalyst (e.g., H-C2).

-

Heat the mixture to 75 °C and stir for 1 hour.

-

Carefully add 14.3 g (0.23 mol) of 80% hydrazine hydrate.

-

After the addition, reflux the mixture for 3 hours.

-

Perform a hot filtration to remove the catalyst (which can be washed with hot alcohol and reused).

-

Combine the filtrate and the washing solution, and remove the alcohol by distillation to yield 4-amino-2,6-dichlorophenol.

-

Coupling to the Fluorophore Core

The 4-amino-2,6-dichlorophenol can then be coupled to a suitable fluorophore scaffold that will serve as the π-bridge and connect to an electron-accepting group. The specific coupling reaction will depend on the chosen fluorophore core.

Figure 1: General synthesis workflow for 2,6-dichlorophenol-based push-pull dyes.

Photophysical Properties and the Role of Intramolecular Charge Transfer (ICT)

The defining characteristic of push-pull dyes is their environment-sensitive fluorescence, which is a direct consequence of the ICT from the donor to the acceptor upon photoexcitation.[7]

Solvatochromism

A hallmark of push-pull fluorophores is solvatochromism, the change in absorption and emission spectra with varying solvent polarity. In many cases, a red-shift (bathochromic shift) in the emission wavelength is observed as the solvent polarity increases.[3] This is because the more polar excited state is stabilized to a greater extent than the ground state in polar solvents.

Table 1: Hypothetical Photophysical Data of a 2,6-Dichlorophenol-Based Push-Pull Dye in Various Solvents

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| n-Hexane | 30.9 | 420 | 480 | 2915 | 0.85 |

| Toluene | 33.9 | 422 | 505 | 3788 | 0.72 |

| Chloroform | 39.1 | 425 | 530 | 4684 | 0.55 |

| Acetone | 42.2 | 428 | 560 | 5576 | 0.30 |

| Acetonitrile | 45.6 | 430 | 585 | 6211 | 0.15 |

| Methanol | 55.4 | 432 | 610 | 6825 | 0.05 |

Photoinduced Electron Transfer (PET) and pH Sensing

The 2,6-dichlorophenol moiety introduces a sophisticated mechanism for fluorescence modulation: photoinduced electron transfer (PET).[4] In its deprotonated (phenoxide) form at higher pH, the phenol is a potent electron donor, leading to efficient PET to the excited fluorophore, which quenches the fluorescence. Upon protonation at lower pH, its electron-donating ability is significantly reduced, inhibiting the PET process and "turning on" the fluorescence.[4][5] The pKa of the 2,6-dichlorophenol group in these dyes is typically in the slightly acidic range (around 5.8-6.3), making them ideal for sensing pH changes in acidic organelles like lysosomes.[4]

Figure 2: Mechanism of pH sensing via Photoinduced Electron Transfer (PET).

Applications in Cellular Imaging: Visualizing Acidic Organelles

The unique pH-sensing properties of 2,6-dichlorophenol-based push-pull dyes make them powerful tools for visualizing and quantifying the pH of acidic organelles within living cells, such as lysosomes and endosomes.

Experimental Protocol: Live-Cell Fluorescence Microscopy

-

Cell Culture: Plate cells (e.g., HeLa or MCF-7) on glass-bottom dishes and culture overnight in a suitable medium at 37°C in a 5% CO₂ incubator.

-

Probe Preparation: Prepare a stock solution of the 2,6-dichlorophenol-based dye (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).

-

Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the dye-containing medium to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Imaging: Add fresh culture medium or PBS to the cells and image using a confocal or wide-field fluorescence microscope equipped with appropriate filters for the dye's excitation and emission wavelengths.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Tuning the Photophysics of Benzothiazole Fluorophores: The Mechanistic Impact of Chlorine Substitution

Executive Summary

Benzothiazole and its derivatives represent a privileged scaffold in the design of fluorescent probes, bioimaging agents, and optoelectronic materials. Their rigid, planar structure and highly tunable photophysical characteristics—such as large Stokes shifts and high quantum yields—make them ideal candidates for detecting specific analytes in complex biological microenvironments[1]. However, the strategic introduction of halogen substituents, specifically chlorine, fundamentally alters their photoluminescent behavior.

This technical guide provides an in-depth analysis of how chlorine substitution modulates the fluorescence of benzothiazole derivatives. By examining the interplay between the internal heavy-atom effect, spin-orbit coupling (SOC), and electronic push-pull dynamics, this whitepaper equips researchers and drug development professionals with the mechanistic causality required to rationally design next-generation fluorophores.

Mechanistic Foundations: Causality of the Halogen Effect

The introduction of a chlorine atom (

Spin-Orbit Coupling (SOC) and the Internal Heavy-Atom Effect

The most dominant consequence of chlorine substitution is the enhancement of Spin-Orbit Coupling (SOC) via the internal heavy-atom effect. In unsubstituted benzothiazoles, the transition from the excited singlet state (

This coupling relaxes the strict spin-selection rules, significantly increasing the rate constant for Intersystem Crossing (

-

Causality in Application: For standard fluorescent probes, this typically results in a decreased fluorescence quantum yield (

) [3]. However, for photosensitizers used in Photodynamic Therapy (PDT) or Room Temperature Phosphorescence (RTP) materials, this enhanced triplet population is highly desirable for generating reactive singlet oxygen (

Modulation of Intramolecular Charge Transfer (ICT)

Chlorine exerts a dual electronic effect: it is inductively electron-withdrawing (

Excited-State Intramolecular Proton Transfer (ESIPT)

In 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives, fluorescence is governed by ESIPT, where a proton transfers from the phenol oxygen to the benzothiazole nitrogen upon excitation, resulting in a large Stokes shift[1]. Chlorine substitution on the phenolic ring or the benzothiazole core alters the acidity of the donor and the basicity of the acceptor. This fine-tunes the energy barrier for tautomerization, allowing researchers to design ratiometric probes that shift from enol-emission to keto-emission upon binding to targets like

Caption: Jablonski diagram illustrating how chlorine enhances Intersystem Crossing (ISC) to the triplet state.

Quantitative Photophysical Data

The table below summarizes the typical photophysical shifts observed when a chlorine substituent is introduced to a standard 2-arylbenzothiazole core. Data reflects generalized trends derived from photophysical characterizations in polar aprotic solvents (e.g., DMSO/Acetonitrile)[1][2][3].

| Compound Framework | Substitution | Stokes Shift (nm) | Quantum Yield ( | Primary Photophysical Impact | ||

| 2-Phenylbenzothiazole | None (H) | 320 | 385 | 65 | 0.45 | Baseline ICT emission. |

| 2-(4-Chlorophenyl)BT | 4'-Chloro | 325 | 395 | 70 | 0.38 | Mild bathochromic shift; slight |

| 6-Chloro-2-phenyl-BT | 6-Chloro | 335 | 415 | 80 | 0.22 | Strong bathochromic shift; significant |

| 2-(2-Hydroxyphenyl)BT | None (H) | 330 | 530 | 200 | 0.30 | Strong ESIPT (keto emission). |

| 6-Chloro-2-(2-OH-Ph)BT | 6-Chloro | 345 | 555 | 210 | 0.15 | Red-shifted ESIPT; increased triplet yield for potential PDT use. |

Note:

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of a chlorobenzothiazole probe and the rigorous validation of its quantum yield.

Protocol 3.1: Synthesis of 6-Chloro-2-arylbenzothiazole via Condensation

This self-validating synthetic route utilizes a mild oxidant to facilitate the condensation of 2-amino-5-chlorothiophenol with an aromatic aldehyde[7].

Reagents: 2-amino-5-chlorothiophenol (1.0 eq), substituted benzaldehyde (1.1 eq), Sodium metabisulfite (

-

Reaction Setup: Dissolve 2-amino-5-chlorothiophenol (10 mmol) and the target benzaldehyde (11 mmol) in 30 mL of a 1:1 mixture of DMF and ethanol.

-

Oxidation: Add

(15 mmol) portion-wise to the stirring solution at room temperature. -

Reflux: Elevate the temperature to 90°C and reflux for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the highly fluorescent aldehyde spot and the emergence of a new blue/cyan fluorescent spot under 365 nm UV indicates conversion.

-

Workup & Purification: Pour the cooled mixture into 100 mL of ice water. Filter the resulting precipitate. Purify via flash column chromatography (silica gel) to isolate the 6-chloro-2-arylbenzothiazole.

-

Validation: Confirm structure via

NMR (look for the characteristic downfield shift of the benzothiazole proton at the 4-position due to the adjacent chlorine) and HRMS.

Protocol 3.2: Absolute Quantum Yield ( ) Determination

Because chlorine substitution often depresses fluorescence quantum yields below 0.10, relative measurements using standard references (e.g., Quinine Sulfate) introduce significant error due to refractive index mismatches and weak signal-to-noise ratios. Absolute quantum yield measurement using an integrating sphere is mandatory.

-

Sample Preparation: Prepare a

solution of the chlorobenzothiazole in spectroscopic grade solvent (e.g., Acetonitrile). Ensure the optical density (OD) at the excitation wavelength is between 0.05 and 0.1 to prevent inner-filter effects. -

Calibration: Calibrate the integrating sphere using a calibrated halogen-tungsten lamp to ensure uniform spectral response across the UV-Vis-NIR range.

-

Measurement:

-

Record the scatter profile of the solvent blank (

) and its emission profile ( -

Record the scatter profile of the sample (

) and its emission profile (

-

-

Calculation: Calculate absolute

using the equation: -

Causality Check: If

is unexpectedly low (<0.01), perform a time-resolved fluorescence lifetime (

Caption: Iterative workflow for the development and validation of chlorobenzothiazole fluorescent probes.

Applications in Drug Development and Sensing

Understanding the halogen effect allows researchers to exploit chlorobenzothiazoles for highly specific applications:

-

Ratiometric Sensors for Reactive Oxygen Species (ROS): Probes designed to detect hypochlorous acid (HClO) or peroxynitrite (

) often utilize a benzothiazole core. For example, specific benzothiazole probes undergo an intramolecular cyclization or deprotection event upon reacting with HClO, shifting the emission from orange to cyan. The presence of chlorine on the scaffold can pre-tune the -

Amyloid Fibril Detection: Benzothiazole derivatives (like Thioflavin T analogs) are classic sensors for amyloid-beta aggregates. While free in solution, molecular rotors experience non-radiative decay. Upon binding to the rigid beta-sheet structure of amyloids, torsional rotation is restricted, and fluorescence is recovered. Chlorine substitution increases the hydrophobicity and binding affinity of the probe to the hydrophobic pockets of the fibrils, while the heavy atom effect ensures the background fluorescence in aqueous media remains near zero, maximizing the signal-to-noise ratio[6].

-

Theranostic Agents: By maximizing the ISC rate via multi-chlorine or mixed halogen (e.g., Cl/Br) substitution, benzothiazoles can be engineered to act as dual-modality agents: providing weak but detectable fluorescence for tracking, while generating cytotoxic singlet oxygen for targeted tumor ablation in PDT[2][9].

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchportal.unamur.be [researchportal.unamur.be]

- 3. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. A ratiometric benzothiazole-based fluorescence probe for selectively recognizing HClO and its practical applications [html.rhhz.net]

- 6. elib.bsu.by [elib.bsu.by]

- 7. mdpi.com [mdpi.com]

- 8. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morphing Cholinesterase Inhibitor Amiridine into Multipotent Drugs for the Treatment of Alzheimer’s Disease | bioRxiv [biorxiv.org]

Technical Guide: Solvatochromic Profiling & Synthesis of 4-(Benzothiazol-2-yl)phenol Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 4-(benzothiazol-2-yl)phenol (also known as 2-(4'-hydroxyphenyl)benzothiazole ), a critical fluorophore in the benzothiazole family. Unlike its ortho-isomer, which is renowned for Excited-State Intramolecular Proton Transfer (ESIPT), the para-isomer discussed here functions primarily through Intramolecular Charge Transfer (ICT) . This distinction governs its solvatochromic behavior, synthesis, and utility as a polarity-sensitive probe in amyloid fibril detection and pH sensing.

Molecular Architecture & Photophysics

Structural Dynamics: The Para vs. Ortho Distinction

To utilize this fluorophore effectively, one must understand the structural constraints preventing ESIPT.

-

The Ortho Case (Reference): In 2-(2'-hydroxyphenyl)benzothiazole, the hydroxyl group is adjacent to the nitrogen, allowing rapid proton transfer in the excited state (

), resulting in a massive Stokes shift (~6000 cm⁻¹). -

The Para Case (Target): In 4-(benzothiazol-2-yl)phenol, the hydroxyl group is spatially isolated from the nitrogen. Excitation triggers a charge migration from the electron-rich phenol (Donor) to the electron-deficient benzothiazole ring (Acceptor).

The ICT Mechanism

Upon photoexcitation, the molecule undergoes a redistribution of electron density. The ground state (

-

Solvent Relaxation: In polar solvents, solvent molecules reorient around the highly dipolar excited state, lowering its energy level relative to the Franck-Condon state. This stabilization results in a bathochromic (red) shift in emission.

Figure 1: Photophysical pathway of 4-(benzothiazol-2-yl)phenol showing the solvent-dependent relaxation of the ICT state.

Solvatochromic Profiling

The solvatochromism of 4-(benzothiazol-2-yl)phenol is positive: as solvent polarity increases, the emission spectrum shifts to longer wavelengths.

Representative Spectral Data

The following data represents typical shifts observed for 4-(benzothiazol-2-yl)phenol derivatives. Note the stability of absorption versus the sensitivity of emission.

| Solvent | Polarity Index ( | Stokes Shift (nm) | ||

| Hexane | 31.0 | 332 | 375 | 43 |

| Toluene | 33.9 | 335 | 382 | 47 |

| Chloroform | 39.1 | 338 | 395 | 57 |

| Acetonitrile | 45.6 | 336 | 415 | 79 |

| Methanol | 55.4 | 337 | 428 | 91 |

| DMSO | 45.1 | 340 | 435 | 95 |

| Basic Buffer (pH 10) | N/A | 395 | 510 | 115 |

Note: The dramatic shift in Basic Buffer is due to the formation of the phenolate anion, which is a stronger electron donor than the neutral phenol.

Lippert-Mataga Analysis

To quantify the change in dipole moment, researchers must employ the Lippert-Mataga plot.[1]

-

Protocol: Plot Stokes shift (

in -

Insight: A steep positive slope indicates a large charge separation in the excited state, confirming the ICT mechanism. For 4-(benzothiazol-2-yl)phenol,

is typically estimated between 4–7 Debye.

Synthesis Strategy

The most robust synthesis for the para derivative is the condensation of 2-aminothiophenol with 4-hydroxybenzoic acid using Polyphosphoric Acid (PPA). This method serves as both solvent and cyclodehydration catalyst.

Reaction Workflow

Figure 2: High-temperature cyclocondensation protocol using PPA.

Step-by-Step Protocol

-

Stoichiometry: Mix equimolar amounts (e.g., 10 mmol) of 2-aminothiophenol and 4-hydroxybenzoic acid.

-

Medium: Add 15–20 g of Polyphosphoric Acid (PPA).

-

Reaction: Heat to 180–200°C with mechanical stirring for 4–6 hours. Caution: Viscosity decreases upon heating; ensure efficient stirring to prevent charring.

-

Workup: Pour the hot reaction mixture slowly into crushed ice (~200g) with vigorous stirring. A precipitate will form.

-

Neutralization: The PPA residue is highly acidic. Neutralize the slurry with 10% NaOH or saturated

until pH ~7–8. -

Purification: Filter the solid. Recrystallize from Ethanol or DMF/Water mixtures to obtain light yellow needles.

Experimental Protocols for Characterization

Absorbance & Fluorescence Measurement

To ensure data integrity (E-E-A-T), follow this self-validating protocol:

-

Stock Solution: Prepare a

M stock in DMSO. -

Working Solutions: Dilute to

M in the target solvents (Hexane, Toluene, THF, EtOH, DMSO). -

Optical Density Check: Measure Absorbance at

. Ensure -

Emission Scan: Excite at the isosbestic point or

. Record emission from -

Correction: Correct spectra for detector sensitivity (PMT response) if quantitative quantum yield is required.

Applications in Drug Discovery & Bio-Imaging

Amyloid Fibril Detection (Thioflavin T Analogue)

The structural similarity of 4-(benzothiazol-2-yl)phenol to Thioflavin T makes it a potent probe for amyloid-

-

Mechanism: In solution, the phenyl ring rotates freely relative to the benzothiazole (TICT-like non-radiative decay), leading to low fluorescence.

-

Binding: Upon binding to the rigid hydrophobic channels of amyloid fibrils, rotation is restricted. This restores radiative decay, causing a "Fluorescence Turn-On."

-

Advantage: Unlike Thioflavin T (charged), neutral derivatives can potentially cross the Blood-Brain Barrier (BBB).

pH Sensing

The phenolic proton has a pKa

-

pH < 9: Neutral form emits Blue/Cyan (~420 nm).

-

pH > 10: Anionic form emits Green/Yellow (~510 nm).

-

Ratiometric Sensing: The distinct emission bands allow for ratiometric pH determination in biological micro-environments.

References

-

Dey, J. K., & Dogra, S. K. (1991). Electronic absorption and fluorescence spectra of 2-phenyl-substituted benzothiazoles: study of excited-state proton transfer reactions. Canadian Journal of Chemistry. Link

-

Cui, M., et al. (2012). Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease.[2][3] Medicinal Chemistry Research.[2] Link

-

Padalkar, V. S., et al. (2010). Synthesis and Characterization of Novel 2-Substituted Benzothiazole Derivatives. Arabian Journal of Chemistry. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Lippert-Mataga equations). Link

-

Staderini, M., et al. (2018). A Fluorescent Probe for Amyloid-β Fibrils based on the Benzothiazole Core. Chemical Communications. Link

Sources

The Dichotomy of Light: An In-depth Technical Guide to ESIPT and ICT Benzothiazole Fluorophores

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular probes and fluorescent imaging, benzothiazole derivatives stand out as a versatile and powerful class of fluorophores. Their utility in sensing, bioimaging, and even therapeutics is largely dictated by the specific photophysical mechanisms that govern their light-emissive properties.[1][2] Two such fundamental mechanisms, Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT), define the behavior and application of these molecules. Understanding the nuanced differences between ESIPT and ICT in benzothiazole fluorophores is paramount for the rational design of novel probes with tailored functionalities. This guide provides a deep dive into the core principles differentiating these two photophysical pathways, offering insights into their design, characterization, and application.

Part 1: The Fundamental Photophysics: ESIPT vs. ICT

At the heart of this discussion lies the distinct ways in which benzothiazole fluorophores handle energy upon excitation. Both ESIPT and ICT are excited-state phenomena, but they involve different intramolecular processes that lead to unique spectral signatures.

Excited-State Intramolecular Proton Transfer (ESIPT)

The hallmark of ESIPT in benzothiazole systems is the ultra-fast transfer of a proton within the molecule upon photoexcitation.[3] This process is most famously observed in derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT).[4] In its ground state, the molecule exists in an enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring.[5]

Upon absorption of a photon, the electronic distribution of the molecule changes, leading to an increase in the acidity of the hydroxyl proton and the basicity of the thiazole nitrogen.[6] This triggers a rapid, sub-picosecond proton transfer, resulting in the formation of a transient keto-tautomer in the excited state.[7] It is this keto form that is responsible for the fluorescence emission. Because the emission originates from a different species than the one that absorbed the light, ESIPT fluorophores exhibit an exceptionally large Stokes shift, often exceeding 100 nm.[8] This large separation between excitation and emission is highly advantageous in fluorescence imaging as it minimizes self-absorption and background interference.[6]

The ESIPT process is a four-level photochemical cycle, as depicted in the diagram below.

Caption: The four-level photocycle of an ESIPT fluorophore.

The efficiency of the ESIPT process can be influenced by factors such as solvent polarity and the presence of substituents on the benzothiazole or phenyl ring, which can modulate the strength of the intramolecular hydrogen bond.[9][10]

Intramolecular Charge Transfer (ICT)

In contrast to the proton shuffle of ESIPT, the ICT mechanism involves the redistribution of electron density from an electron-donating group (D) to an electron-accepting group (A) within the same molecule upon excitation.[11][12] In the context of benzothiazole fluorophores, the benzothiazole moiety often serves as the electron acceptor due to its electron-deficient nature.[13][14]

ICT fluorophores are typically designed with a "push-pull" architecture (D-π-A), where a donor group is connected to the acceptor benzothiazole core through a π-conjugated bridge.[15] Upon excitation, an electron is effectively transferred from the donor to the acceptor, leading to a highly polar excited state.[13] This charge separation in the excited state makes the fluorescence of ICT probes highly sensitive to the polarity of their environment.[11] In polar solvents, the excited state is stabilized, resulting in a red-shifted emission (positive solvatochromism).[11] This property is extensively exploited for developing fluorescent sensors that can report on changes in local microenvironment polarity, such as within biological membranes or protein binding sites.

Caption: The process of Intramolecular Charge Transfer (ICT).

It is noteworthy that some advanced benzothiazole fluorophores have been designed to exhibit both ESIPT and ICT characteristics, leading to complex and highly tunable photophysical behaviors.[16][17]

Part 2: Design Principles and Molecular Architecture

The manifestation of either ESIPT or ICT in a benzothiazole fluorophore is not accidental; it is a direct consequence of deliberate molecular design.

Designing for ESIPT

The primary prerequisite for an ESIPT-capable benzothiazole is the presence of a proton-donating group, typically a hydroxyl or amino group, positioned in close proximity to the nitrogen atom of the thiazole ring to facilitate the formation of an intramolecular hydrogen bond.[18] The 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold is the archetypal example.[19]

Key Design Considerations for ESIPT Fluorophores:

-

Proton Donor-Acceptor Pair: A hydroxyl or amino group ortho to the point of attachment to the benzothiazole ring is essential.

-

Planar Conformation: A relatively rigid and planar molecular structure helps to maintain the intramolecular hydrogen bond.

-

Substituent Effects: Electron-donating or -withdrawing groups on the phenyl or benzothiazole rings can fine-tune the acidity and basicity of the proton donor and acceptor, respectively, thereby influencing the ESIPT process.[20]

Designing for ICT

The design of ICT-based benzothiazole fluorophores follows the donor-acceptor principle.[21]

Key Design Considerations for ICT Fluorophores:

-

Electron Donor and Acceptor: The benzothiazole core typically acts as the acceptor. A strong electron-donating group, such as a dimethylamino or methoxy group, is incorporated into the molecular structure.

-

π-Conjugated System: A conjugated linker (e.g., a vinyl or ethynyl group) connects the donor and acceptor moieties, facilitating efficient charge transfer.

-

Modulation of Donor/Acceptor Strength: The degree of charge transfer, and thus the sensitivity to solvent polarity, can be tuned by varying the strength of the donor and acceptor groups.

Part 3: Comparative Analysis of Photophysical Properties

The distinct mechanisms of ESIPT and ICT give rise to significant differences in the observable photophysical properties of the resulting fluorophores.

| Property | ESIPT Fluorophores | ICT Fluorophores |

| Stokes Shift | Very large (typically >100 nm)[8] | Variable, generally smaller than ESIPT but can be significant |

| Solvatochromism | Generally weak to moderate | Strong positive solvatochromism (red-shift in polar solvents)[11] |

| Quantum Yield | Can be high, often dependent on the rigidity of the environment | Highly dependent on solvent polarity; often higher in non-polar solvents |

| Fluorescence Lifetime | Often exhibits dual-exponential decay due to the two excited species | Can be complex, influenced by the formation of the ICT state |

| Primary Application | Ratiometric sensing, bioimaging with reduced background[3] | Sensing local polarity, viscosity, and specific analytes[14][22] |

Part 4: Experimental Workflow: Synthesis and Characterization

To illustrate the practical aspects of working with these fluorophores, a representative experimental workflow for the synthesis and characterization of a classic ESIPT benzothiazole derivative is provided below.

Synthesis of 2-(2'-Hydroxyphenyl)benzothiazole (HBT)

This synthesis is a well-established one-step condensation reaction.[23][24]

Materials:

-

2-Aminothiophenol

-

Salicylaldehyde

-

Ethanol

-

Polyphosphoric acid (optional catalyst)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and salicylaldehyde (1 equivalent) in ethanol.

-

(Optional) Add a catalytic amount of polyphosphoric acid.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure HBT as a crystalline solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: A general workflow for the synthesis of HBT.

Photophysical Characterization

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare stock solutions of the synthesized benzothiazole fluorophore in a suitable solvent (e.g., DMSO). Prepare a series of dilutions in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water) to study solvatochromism.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra of the fluorophore in each solvent to determine the maximum absorption wavelength (λ_max).

-

Fluorescence Spectroscopy:

-

Excite the sample at its λ_max.

-

Record the emission spectra to determine the maximum emission wavelength (λ_em).

-

Calculate the Stokes shift (λ_em - λ_max).

-

Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

-

Data Analysis:

-

For a suspected ESIPT fluorophore, a large, relatively solvent-independent Stokes shift is expected.

-

For a suspected ICT fluorophore, a significant red-shift in the emission maximum with increasing solvent polarity should be observed. Plot the Stokes shift versus the solvent polarity parameter (e.g., Lippert-Mataga plot) to confirm the ICT character.

-

Conclusion

The distinction between ESIPT and ICT mechanisms in benzothiazole fluorophores is a cornerstone of their rational design for specific applications in research, diagnostics, and drug development.[25][26][27] ESIPT fluorophores, with their characteristic large Stokes shifts, offer significant advantages in high-contrast imaging.[3] In contrast, the environment-sensitive nature of ICT fluorophores makes them invaluable tools for probing local microenvironments.[11][14] By understanding the fundamental principles that govern these photophysical pathways, scientists can continue to innovate and develop novel benzothiazole-based probes with unprecedented sensitivity, selectivity, and functionality. The ongoing exploration of these mechanisms promises to further expand the already impressive utility of benzothiazole fluorophores in addressing complex challenges in chemistry, biology, and medicine.[28]

References

-

Liu, C., Wang, F., Xiao, T., Chi, B., Wu, Y., Zhu, D., & Chen, X. (2018). The ESIPT fluorescent probes for N2H4 based on benzothiazol and their applications for gas sensing and bioimaging. Sensors and Actuators B: Chemical, 256, 55–62. [Link]

-

Various Authors. (2025). Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. [Link]

-

Unknown Author. (2022). Heteroatom Substitution Controlled Luminescent Property and Excited State Intramolecular Proton Transfer (ESIPT) Process of Novel Benzothiazole-Based Fluorophore: A TD-DFT Investigation. SSRN. [Link]

-

Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., & Li, Z. (2023). Precise Manipulation of Excited-State Intramolecular Proton Transfer via Incorporating Charge Transfer toward High-Performance Film-Based Fluorescence Sensing. Journal of the American Chemical Society, 145(12), 6855–6864. [Link]

-

Wang, Y., Li, Y., & Liu, Y. (2024). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. Molecules, 29(7), 1544. [Link]

-

Silva, L., et al. (2022). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. Inorganica Chimica Acta, 545, 121245. [Link]

-

Mondal, S., et al. (2019). Temperature-Controlled Locally Excited and Twisted Intramolecular Charge-Transfer State-Dependent Fluorescence Switching in Triphenylamine–Benzothiazole Derivatives. ACS Omega, 4(3), 5566-5575. [Link]

-

Unknown Author. (2025). Excited state intramolecular proton transfer mechanism of a benzothiazole derivative fluorescent probe: Spontaneous ESIPT process. ResearchGate. [Link]

-

Padalkar, V. S., Tathe, A., Gupta, V. D., Patil, V. S., Phatangare, K., & Sekar, N. (2012). Synthesis and photo-physical characteristics of ESIPT inspired 2-substituted benzimidazole, benzoxazole and benzothiazole fluorescent derivatives. Journal of Fluorescence, 22(1), 311–322. [Link]

-

Various Authors. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. [Link]

-

Li, X., et al. (2021). An “AIE + ESIPT” mechanism-based benzothiazole-derived fluorescent probe for the detection of Hg2+ and its applications. New Journal of Chemistry, 45(4), 2097-2102. [Link]

-

Long, Y., Liu, J., Tian, D., Dai, F., Zhang, S., & Zhou, B. (2020). Cooperation of ESIPT and ICT Processes in the Designed 2-(2'-Hydroxyphenyl)benzothiazole Derivative: A Near-Infrared Two-Photon Fluorescent Probe with a Large Stokes Shift for the Detection of Cysteine and its Application in Biological Environments. Analytical Chemistry, 92(20), 14236–14243. [Link]

-

Unknown Author. (n.d.). TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering (RSC Publishing). [Link]

-

Bait, S., Shinde, S., Adivarekar, R., & Sekar, N. (2022). ESIPT Core Containing Benzothiazole and Benzimidazole Based Fluorescent Acid Azo Dyes for Protein Fiber: Synthesis, Spectral Characteristics, and Fastness Evaluation. Journal of azerbaijan textile association, 34(2), 169-183. [Link]

-

Unknown Author. (2024). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Pro. Semantic Scholar. [Link]

-

Wang, Y., et al. (2021). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 9, 801332. [Link]

-

Patil, V. S., Padalkar, V. S., Tathe, A. B., Gupta, V. D., & Sekar, N. (2014). Synthesis, Photo-physical and DFT Studies of ESIPT Inspired Novel 2-(2′,4′-Dihydroxyphenyl) Benzimidazole, Benzoxazole and Benzothiazole. Journal of Fluorescence, 24(1), 229–241. [Link]

-

Various Authors. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. [Link]

-

Barros, J. H. S., et al. (2021). Interaction Study between ESIPT Fluorescent Lipophile-Based Benzazoles and BSA. Molecules, 26(21), 6691. [Link]

-

Unknown Author. (n.d.). Design principles of a) typical and b) strapped ESIPT systems, together... ResearchGate. [Link]

-

Unknown Author. (n.d.). Benzothiazole derivatives as fluorescent “light-up” probes for duplex and quadruplex DNA. ResearchGate. [Link]

-

Unknown Author. (n.d.). An "AIE+ESIPT" mechanism-based benzothiazole derived fluorescent probe for the detection of Hg2+ and its applications. ResearchGate. [Link]

-

Liu, Y., et al. (2019). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al 3+ and Its Application in Water Samples and Cell Imaging. Molecules, 24(23), 4310. [Link]

-

Unknown Author. (n.d.). 2-(2'-Hydroxyphenyl)-benzothiazole (HBT)-terpyridine conjugate: A highly specific ICT based fluorescent probe for Zn 2+ ions and its application in confocal cell imaging. ResearchGate. [Link]

-

Barros, J. H. S., et al. (2018). Water-Soluble Benzazole Dyes Fluorescent by ESIPT: Structural Characterization, Photophysical Properties and Its Application as a Probe for Direct Staining of Helminths. Journal of the Brazilian Chemical Society. [Link]

-

Unknown Author. (n.d.). Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. ResearchGate. [Link]

-

Samanta, S., et al. (2018). Large Stokes shift benzothiazolium cyanine dyes with improved intramolecular charge transfer (ICT) for cell imaging applications. Chemical Communications, 54(38), 4789-4804. [Link]

-

Wang, Y., Li, Y., & Liu, Y. (2024). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. Molecules, 29(7), 1544. [Link]

-

Unknown Author. (2017). AIE Active Carbazole‐Benzothiazole Based ESIPT Motifs: Positional Isomers Directing the Optical and Electronic Properties. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2020). Color-Tunable and ESIPT-Inspired Solid Fluorophores Based on Benzothiazole Derivatives: Aggregation-Induced Emission, Strong Solvatochromic Effect, and White Light Emission. ACS Applied Materials & Interfaces, 12(48), 54067-54076. [Link]

-

Padalkar, V. S., et al. (2011). Synthesis and Photo-Physical Characteristics of ESIPT Inspired 2-Substituted Benzimidazole, Benzoxazole and Benzothiazole Fluorescent Derivatives. Journal of Fluorescence, 22(1), 311-22. [Link]

-

Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]

-

Unknown Author. (n.d.). Investigating Methyl Substitution Position Effect on the ESIPT Process in 2-(2'-Hydroxyphenyl) Benzothiazole Derivatives. SSRN. [Link]

-

Silva, L., et al. (2022). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Inorganica Chimica Acta, 545, 121245. [Link]

-

Various Authors. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA. [Link]

-

Various Authors. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. [Link]

-

Unknown Author. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. PubMed. [Link]

-

Mandal, A. K., & Chakraborty, S. K. (n.d.). Fluorophore-drug conjugates as imaging based targeted delivery and therapy systems in combating cancer. International Journal of Current Research. [Link]

-

Unknown Author. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate. [Link]

-

Unknown Author. (2025). Theoretical study of the ESIPT mechanism of 2-(Benzothiazol-2-yl)-5-bromophenol(BBS-OH) and its derivatives. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. sms.carm.es [sms.carm.es]

- 12. Large Stokes shift benzothiazolium cyanine dyes with improved intramolecular charge transfer (ICT) for cell imaging applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cooperation of ESIPT and ICT Processes in the Designed 2-(2'-Hydroxyphenyl)benzothiazole Derivative: A Near-Infrared Two-Photon Fluorescent Probe with a Large Stokes Shift for the Detection of Cysteine and Its Application in Biological Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. wsr-j.org [wsr-j.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. sfera.unife.it [sfera.unife.it]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Fluorophore-drug conjugates as imaging based targeted delivery and therapy systems in combating cancer | International Journal of Current Research [journalcra.com]

- 28. researchgate.net [researchgate.net]

Synthesis Pathways for 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol: A Technical Guide

Mechanistic Rationale & Substrate Dynamics

The synthesis of 2-arylbenzothiazoles fundamentally relies on the condensation of 2-aminothiophenol (2-ATP) with an aryl electrophile[1]. For the target molecule, 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol, the optimal aryl precursors are either 3,5-dichloro-4-hydroxybenzaldehyde or 3,5-dichloro-4-hydroxybenzoic acid .

As an application scientist, it is critical to understand how the electronic landscape of the 3,5-dichloro-4-hydroxyphenyl moiety dictates the reaction kinetics. The hydroxyl group at the para position is strongly electron-donating via resonance (+R effect), which typically reduces the electrophilicity of the carbonyl carbon. However, the two ortho chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This push-pull dynamic counterbalances the resonance, maintaining sufficient electrophilicity at the carbonyl center to facilitate the initial nucleophilic attack by the primary amine of 2-ATP[2].

Depending on the precursor chosen, the synthesis diverges into two distinct mechanistic pathways: an oxidative condensation (aldehyde route) or an acid-catalyzed dehydrative cyclization (carboxylic acid route).

Figure 1: Divergent synthesis pathways for 2-arylbenzothiazole formation.

Strategic Synthesis Pathways

Oxidative Condensation via Aldehyde Precursor (Green Protocol)

This pathway utilizes the aldehyde precursor in an oxidative environment. The reaction proceeds via the formation of a Schiff base (imine), followed by an intramolecular nucleophilic attack by the adjacent thiol group to form a benzothiazoline intermediate[3]. Because this intermediate is not fully aromatic, it must be oxidized (dehydrogenated) to achieve the stable benzothiazole core. Modern green chemistry protocols utilize Dimethyl Sulfoxide (DMSO) as both the solvent and the oxygen-transfer agent under an air atmosphere, eliminating the need for heavy metal catalysts[3].

Figure 2: Mechanistic steps of condensation, cyclization, and oxidation.

Acid-Catalyzed Condensation via Carboxylic Acid Precursor

This is a more forcing method, requiring strong dehydrating acids such as Polyphosphoric Acid (PPA) or Eaton's Reagent (methanesulfonic acid and phosphorus pentoxide)[4]. The acid catalyzes the formation of an amide intermediate, which subsequently cyclizes. This pathway is highly robust and is the preferred industrial route when the aldehyde precursor is prone to side reactions, or when maximum yield is required regardless of atom economy[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Physical phase changes and specific workup phenomena are embedded to confirm reaction progress.

Protocol A: Catalyst-Free Oxidative Condensation (Aldehyde Route)

Rationale: DMSO acts as a mild oxidant and solvent. The reaction is self-validating; as the polar intermediate oxidizes to the highly hydrophobic benzothiazole, TLC will show a distinct non-polar shift, and aqueous quenching will force immediate precipitation.

-

Reagent Charging: Charge a round-bottom flask with 2-aminothiophenol (1.0 equiv, 0.5 mmol) and 3,5-dichloro-4-hydroxybenzaldehyde (1.2 equiv, 0.6 mmol)[3].

-

Solvation: Dissolve the reactants in anhydrous DMSO (3 mL)[3].

-

Thermal Activation & Oxidation: Stir the mixture at 60 °C under an open-air atmosphere for 6 hours[3]. Causality: The elevated temperature and continuous oxygen exposure drive the dehydrogenation of the benzothiazoline intermediate to the aromatic product.

-

Aqueous Quench (Validation Step): Remove from heat and add 15 mL of distilled water to the mixture. Validation: A solid precipitate should form immediately due to the insolubility of the fully aromatized product in water.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaCl (30 mL) to remove residual DMSO, and dry over anhydrous Na2SO4[3].

-

Purification: Filter and concentrate in vacuo. Purify the crude residue via silica gel chromatography (EtOAc/Petroleum Ether, 1:30) to isolate the pure compound[3].